(Z)-2,5-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide
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Description
(Z)-2,5-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide is a useful research compound. Its molecular formula is C21H24BrN3OS and its molecular weight is 446.41. The purity is usually 95%.
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Biological Activity
(Z)-2,5-Dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide, identified by its CAS number 1180030-50-5, has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of thiazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound based on recent studies and research findings.
Property | Value |
---|---|
Molecular Formula | C21H24BrN3OS |
Molecular Weight | 446.4 g/mol |
Structure | Chemical Structure |
Antioxidant Activity
Studies have shown that thiazole derivatives exhibit significant antioxidant properties. In a recent investigation, various thiazole-based compounds were synthesized and evaluated for their antioxidant activity using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated that certain derivatives demonstrated effective free radical scavenging capabilities, suggesting potential applications in oxidative stress-related disorders .
Anticholinesterase Activity
Anticholinesterase activity is critical in the treatment of neurodegenerative diseases such as Alzheimer's. In a comparative study, several thiazole derivatives were tested for their ability to inhibit acetylcholinesterase (AChE). The compound exhibited an IC50 value of approximately 17.41 μM against AChE, indicating potent inhibitory activity. This suggests that this compound could be a candidate for further development as a therapeutic agent for cognitive disorders .
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on various enzymes:
Enzyme | IC50 Value |
---|---|
Acetylcholinesterase | 17.41 μM |
Butyrylcholinesterase | Notable activity observed |
Tyrosinase | Several compounds showed IC50 values ranging from 3.22 mM to 9.13 mM |
These findings highlight the compound's potential as a multi-target inhibitor, which is advantageous in drug design for complex diseases.
Case Studies
- Neuroprotective Effects : A study focused on the neuroprotective effects of thiazole derivatives concluded that compounds similar to this compound could reduce neuronal cell death in models of oxidative stress by modulating AChE activity and enhancing antioxidant defenses .
- Antifungal Activity : Research into related thiazole compounds revealed promising antifungal activities against Candida albicans and Candida parapsilosis. While specific data on this compound was not highlighted, the structural similarities suggest potential efficacy in fungal infections .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding affinities of this compound with target enzymes. These studies indicated strong binding interactions with AChE and other relevant enzymes involved in neurodegenerative pathways, providing insights into the mechanism of action at the molecular level .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-3-morpholin-4-yl-4-phenyl-1,3-thiazol-2-imine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS.BrH/c1-16-8-9-17(2)19(14-16)22-21-24(23-10-12-25-13-11-23)20(15-26-21)18-6-4-3-5-7-18;/h3-9,14-15H,10-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUQZNQWFGWMHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C2N(C(=CS2)C3=CC=CC=C3)N4CCOCC4.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.